molecular formula C13H17ClN4O2 B522723 Cardiogenol C hydrochloride CAS No. 1049741-55-0

Cardiogenol C hydrochloride

Cat. No.: B522723
CAS No.: 1049741-55-0
M. Wt: 296.75 g/mol
InChI Key: QQAHYSZVJLHCNA-UHFFFAOYSA-N
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Description

Cardiogenol C hydrochloride is a potent cell-permeable compound . It is known to induce the differentiation of cardiomyocytes from embryonic stem cells (ESCs) with an EC50 of 0.1 µM . It significantly increases the expression of Nkx2.5 and atrial natriuretic factor .


Molecular Structure Analysis

The molecular formula of this compound is C13H16N4O2·HCl . The molecular weight is 296.75 Da .


Physical and Chemical Properties Analysis

This compound is a solid . It is soluble in water to 100mM, and in DMSO to 100mM . The solubility in DMSO is ≥109.6 mg/mL, in H2O is ≥14.85 mg/mL with ultrasonic, and in EtOH is ≥8.35 mg/mL with ultrasonic .

Scientific Research Applications

  • Cardiomyogenesis in Stem Cells : Cardiogenol C, as part of a class of diaminopyrimidine compounds (Cardiogenol A-D), has been identified to selectively and efficiently induce mouse embryonic stem cells to differentiate into cardiomyocytes. These ESC-derived cardiomyocytes express multiple cardiac muscle markers and form beating regions, making these molecules useful for studying cardiac muscle differentiation and potentially for cardiac repair (Wu et al., 2004).

  • Upregulation of Cardiac Markers : Cardiogenol C has been shown to upregulate cardiac marker expression in skeletal myoblasts. Importantly, it also induces cardiac functional properties, like cardiac-like sodium currents in skeletal myoblasts and spontaneous contractions in cardiovascular progenitor cell-derived cardiac bodies. This demonstrates its potential as a tool to improve cardiac repair by cell therapy (Mike et al., 2014).

  • Effect on Lineage-Committed Progenitor Cells : Research has indicated that Cardiogenol C and its structural derivatives can have cardiomyogenic effects on lineage-committed progenitor cells, as observed through various molecular biological, biochemical, and functional assays. This suggests its use in promoting cardiac differentiation in specific cell types (Jasmin et al., 2010).

  • Induction of Cardiomyocyte-like Cells : Studies have shown that Cardiogenol C can induce hair bulge progenitor cells to transdifferentiate into cardiomyocyte-like cells, although these cells do not exhibit functional contractions. This transdifferentiation involves activation of the Wnt signaling pathway and altered expression of key chromatin remodeling proteins, highlighting its potential in cell-based therapy for heart disease (Yau et al., 2011).

  • Application in Drug Discovery and Disease Modeling : Cardiogenol C's ability to induce cardiomyogenesis in pluripotent stem cells offers significant potential for use in drug discovery and disease modeling in the field of cardiovascular medicine. This includes screening for new drugs and testing candidate drugs for cardiotoxicity (Matsa et al., 2014).

Safety and Hazards

Cardiogenol C hydrochloride is considered toxic . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing vapors, mist or gas, and contact with skin, eyes, and clothing . Chemical-resistant rubber gloves and chemical safety goggles are recommended for personal protection .

Biochemical Analysis

Biochemical Properties

Cardiogenol C hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the Wnt/beta-catenin signaling pathway, which is essential for the differentiation of ESCs into cardiomyocytes . The compound induces the expression of early cardiac transcription factors such as GATA4, Nkx2.5, and Tbx5, which are critical for cardiomyogenesis . Additionally, this compound increases the expression of atrial natriuretic factor (ANF) and cardiac Nav1.5 sodium channel protein in a dose-dependent manner .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound promotes the differentiation of ESCs into cardiomyocytes, leading to the formation of beating cardiomyocytes . It also enhances the expression of cardiac marker genes such as ANF and NKX2-5 in C2C12 cells . Furthermore, this compound increases the expression of cardiac-specific proteins, thereby supporting cardiac function and repair .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the Wnt/beta-catenin signaling pathway. The compound binds to specific receptors and activates the pathway, leading to the upregulation of cardiac transcription factors and genes . This activation results in the differentiation of ESCs into cardiomyocytes and the expression of cardiac-specific proteins . Additionally, this compound modulates the expression of genes involved in cardiac development and function, further supporting its cardiomyogenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C for up to three years in powder form and at -80°C for up to two years in solution . Over time, this compound continues to promote the differentiation of ESCs into cardiomyocytes, with significant increases in cardiac marker expression observed after seven days of treatment . Long-term studies have shown that the compound maintains its cardiomyogenic effects, supporting sustained cardiac function and repair .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively promotes cardiomyogenesis without causing adverse effects . At higher doses, this compound may exhibit toxic effects, including potential disruptions in cardiac function and cellular metabolism . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to cardiac development and function. The compound interacts with enzymes and cofactors that regulate the differentiation of ESCs into cardiomyocytes . It also influences metabolic flux and metabolite levels, supporting the production of cardiac-specific proteins and enhancing cardiac function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s cell-permeable nature allows it to efficiently enter cells and reach its target sites . This compound’s localization and accumulation within cardiac tissues support its cardiomyogenic effects and therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound effectively interacts with its target biomolecules, supporting its role in cardiomyogenesis and cardiac repair .

Properties

IUPAC Name

2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAHYSZVJLHCNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

671225-39-1
Record name Cardiogenol C hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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